
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide, also known as Compound X, is a chemical compound with potential pharmaceutical applications. This compound has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits.
作用机制
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to induce apoptosis in cancer cells, suggesting that it may act as a cytotoxic agent.
Biochemical and physiological effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential anti-inflammatory and analgesic properties. This compound may be useful in studying the mechanisms of pain and inflammation-related disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide may be useful in studying the mechanisms of cancer cell growth and apoptosis.
One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also be toxic to healthy cells. Additionally, the synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is a multistep process that requires the use of various reagents and solvents, which may be hazardous.
未来方向
There are several future directions for the research of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide. One direction is to further investigate its potential anti-inflammatory and analgesic properties. This compound may be useful in the development of new treatments for pain and inflammation-related disorders.
Another future direction is to investigate its potential as an anticancer agent. N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have potential antitumor activity, and further research may lead to the development of new cancer treatments.
Finally, future research may focus on the synthesis of analogs of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide with improved pharmacological properties. Analog synthesis may lead to compounds with increased potency, reduced toxicity, and improved bioavailability.
Conclusion:
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide is a chemical compound with potential pharmaceutical applications. This compound has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits. Research has shown that N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has anti-inflammatory and analgesic properties, as well as potential antitumor activity. Future research may focus on further investigating the potential therapeutic applications of this compound, as well as the synthesis of analogs with improved pharmacological properties.
合成方法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-methyl-3-nitrophenol with potassium carbonate in dimethylformamide to produce 2-methyl-3-nitrophenoxide. Next, 2-methyl-3-nitrophenoxide is reacted with 2-bromoethyl acetate in the presence of potassium carbonate and dimethylformamide to produce 2-(2-methyl-3-nitrophenoxy)ethyl acetate. The final step involves the reaction of 2-(2-methyl-3-nitrophenoxy)ethyl acetate with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of triethylamine and dichloromethane to produce N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been the subject of scientific research due to its potential pharmaceutical applications. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-3-nitrophenoxy)acetamide has been shown to have potential antitumor activity, making it a potential candidate for the treatment of cancer.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)15(4,9-16)17-14(19)8-22-13-7-5-6-12(11(13)3)18(20)21/h5-7,10H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMNBBNTTOEJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

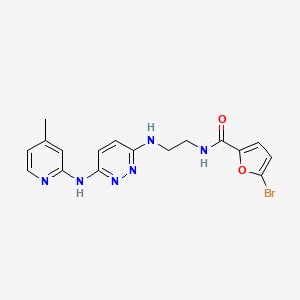
![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
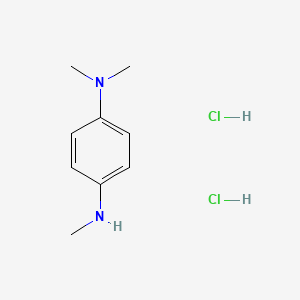
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
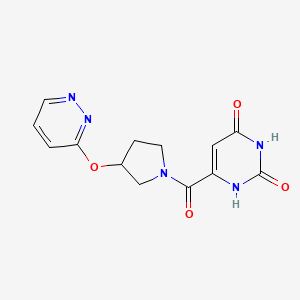
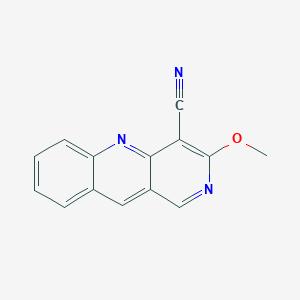
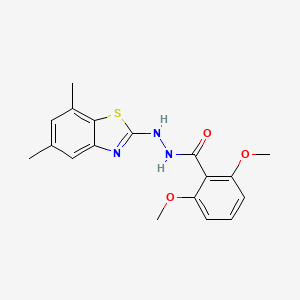
![(2Z)-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2594571.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)

![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)